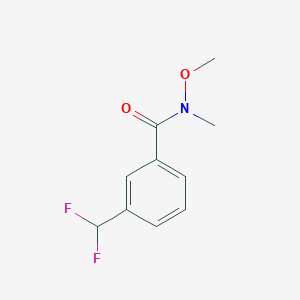

3-(difluoromethyl)-N-methoxy-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide is an organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to a benzamide core. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methoxy-N-methylbenzamide typically involves the introduction of the difluoromethyl group onto a benzamide scaffold. One common method involves the use of difluoromethylation reagents such as difluoromethyl sulfonium salts or difluorocarbene precursors. These reagents facilitate the incorporation of the difluoromethyl group under mild reaction conditions, often in the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using cost-effective and scalable reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced at specific positions on the aromatic ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the benzamide core .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide has shown promise in various therapeutic areas:

- Antimalarial Activity : Research indicates that derivatives of this compound demonstrate significant activity against Plasmodium falciparum, the malaria-causing parasite. Modifications to the benzamide scaffold can enhance potency while minimizing toxicity to human cells. A study reported an EC50 value of 200 nM against a chloroquine-sensitive strain .

- Anticancer Potential : Similar compounds have exhibited antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. The unique structural features of this compound may contribute to selective targeting of cancer cells while sparing normal tissues .

Agricultural Chemistry

The compound has potential applications as a pesticide or fungicide. Its structural characteristics allow for modifications that can enhance efficacy against specific pests or diseases in crops. Preliminary studies suggest that fluorinated compounds often exhibit increased biological activity compared to their non-fluorinated counterparts, making them suitable candidates for agricultural applications .

Material Science

In material science, this compound can be utilized in the synthesis of specialty polymers or coatings. The incorporation of fluorinated groups often improves the thermal stability and chemical resistance of materials, which is beneficial for developing advanced materials with specific properties .

Case Study 1: Antimalarial Activity

A study focused on synthesizing derivatives from the benzamide scaffold demonstrated varying degrees of potency against P. falciparum. One derivative, exhibiting an EC50 value of 200 nM, highlighted the potential for structural modifications to enhance both solubility and metabolic stability, crucial for developing effective antimalarial therapies .

Case Study 2: Anticancer Activity

Research into quinolone-based diarylamides revealed that related benzamide derivatives showed significant antiproliferative effects across multiple cancer types. The study emphasized the need for further exploration into structural characteristics that confer enhanced selectivity against cancer cells while minimizing toxicity to normal cells .

Mécanisme D'action

The mechanism of action of 3-(difluoromethyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group and is used as an intermediate in the synthesis of fungicides.

Difluoromethylated heterocyclic acids: These compounds, such as difluoromethylated pyrazoline and pyrrole derivatives, exhibit similar chemical properties and applications.

Uniqueness

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the benzamide core enhances its versatility in synthetic applications and potential as a pharmacophore in drug discovery .

Activité Biologique

3-(Difluoromethyl)-N-methoxy-N-methylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluoromethyl group, a methoxy group, and a methyl group attached to a benzamide backbone. This unique structure contributes to its biological activity.

Molecular Formula: C10H10F2N2O2

Molecular Weight: 232.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific targets in biological systems. The difluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and receptor binding.

Target Interactions

- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation: It may act as a modulator for certain receptors, impacting signaling pathways critical for cell survival and growth.

Biological Activity Data

Numerous studies have evaluated the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | EC50/IC50 Values | Notes |

|---|---|---|---|

| Study 1 | Antiproliferative | IC50 = 0.126 μM (MDA-MB-231) | Significant inhibition of cancer cell lines |

| Study 2 | Enzyme Inhibition | EC50 = 0.008 μM (against PfATP4) | Enhanced activity compared to related compounds |

| Study 3 | Metabolic Stability | Human CL int = 42 μL/min/mg | Moderate stability observed |

Case Studies

-

Anticancer Activity

- A study investigated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The compound exhibited potent inhibitory effects on MDA-MB-231 cells, indicating its potential as an anticancer agent. The selectivity index was favorable, suggesting minimal effects on normal cells compared to cancerous ones.

-

Antimalarial Potential

- Research focused on the optimization of compounds targeting the PfATP4 protein in Plasmodium falciparum. The inclusion of the difluoromethyl group in the compound significantly increased potency against malaria parasites, demonstrating its utility in developing new antimalarial therapies.

-

Metabolic Studies

- Investigations into the metabolic profile revealed that while the compound showed moderate metabolic stability in human liver microsomes, modifications could enhance both stability and solubility, crucial for therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Activity Profile | Remarks |

|---|---|---|

| N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide | Moderate antimalarial activity | Less potent than this compound |

| Tetralin | Antiproliferative | Similar structure but lower selectivity |

Propriétés

IUPAC Name |

3-(difluoromethyl)-N-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-13(15-2)10(14)8-5-3-4-7(6-8)9(11)12/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCUWXZFMCIGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC(=C1)C(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.